4-((4-Isopropylphenyl)thio)butan-2-one
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Overview
Description
4-((4-Isopropylphenyl)thio)butan-2-one is an organic compound with the molecular formula C13H18OS It is a thioether derivative of butanone, featuring an isopropylphenyl group attached to the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Isopropylphenyl)thio)butan-2-one typically involves the reaction of 4-isopropylthiophenol with 4-chlorobutan-2-one under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiophenol acts as a nucleophile, displacing the chlorine atom from the butanone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol or methanol.
Chemical Reactions Analysis
Types of Reactions
4-((4-Isopropylphenyl)thio)butan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-Isopropylphenyl)thio)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-((4-Isopropylphenyl)thio)butan-2-one involves its interaction with various molecular targets. The sulfur atom can form bonds with metal ions, potentially inhibiting metalloenzymes. The carbonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxyphenyl)butan-2-one: A similar compound with a hydroxyl group instead of a thioether group.
4-(4-Methoxyphenyl)butan-2-one: Features a methoxy group instead of an isopropyl group.
4-(4-Methylphenyl)butan-2-one: Contains a methyl group instead of an isopropyl group.
Uniqueness
4-((4-Isopropylphenyl)thio)butan-2-one is unique due to the presence of the thioether group, which imparts distinct chemical properties and reactivity. The isopropyl group also contributes to its unique steric and electronic characteristics, differentiating it from other similar compounds.
Properties
Molecular Formula |
C13H18OS |
---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
4-(4-propan-2-ylphenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C13H18OS/c1-10(2)12-4-6-13(7-5-12)15-9-8-11(3)14/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
FRHLWRYVAJPJNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SCCC(=O)C |
Origin of Product |
United States |
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